molecular formula C13H17NO5S B3022360 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid CAS No. 168890-58-2

2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid

Cat. No. B3022360
CAS RN: 168890-58-2
M. Wt: 299.34 g/mol
InChI Key: WUGNTIANQVMIOO-UHFFFAOYSA-N
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Description

2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a chemical compound with the molecular formula C13H17NO5S . It is a derivative of benzoic acid, which is widely used in the field of life sciences .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid consists of a benzoic acid core with a methoxy group (OCH3) and a piperidin-1-ylsulfonyl group attached to the benzene ring . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The molecular weight of 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid is 299.34 . Unfortunately, the data retrieved does not provide specific information about its physical and chemical properties such as melting point, boiling point, and solubility.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid, focusing on six unique fields:

Pharmaceutical Development

2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid is being explored for its potential as a pharmaceutical intermediate. Its unique chemical structure allows it to be a building block in the synthesis of various therapeutic agents. Researchers are investigating its role in the development of new drugs, particularly those targeting neurological and inflammatory conditions .

Chemical Synthesis

This compound is valuable in organic chemistry for the synthesis of more complex molecules. Its functional groups, such as the methoxy and sulfonyl groups, provide versatile sites for chemical reactions, making it a useful reagent in the synthesis of novel compounds for research and industrial applications .

Biological Studies

In biological research, 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid is used to study enzyme interactions and protein binding. Its structure allows it to act as a probe in biochemical assays, helping scientists understand the mechanisms of enzyme activity and protein-ligand interactions .

Material Science

Researchers are exploring the use of this compound in the development of new materials. Its unique properties make it a candidate for creating polymers and other materials with specific characteristics, such as enhanced durability or specific electrical properties .

Agricultural Chemistry

In the field of agricultural chemistry, 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid is being studied for its potential use in the synthesis of agrochemicals. These include herbicides, pesticides, and growth regulators that can improve crop yield and resistance to pests .

Environmental Science

This compound is also being investigated for its applications in environmental science. Its potential use in the development of sensors and detection systems for environmental monitoring is of particular interest. These systems can help detect pollutants and other hazardous substances in the environment .

properties

IUPAC Name

2-methoxy-5-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-19-12-6-5-10(9-11(12)13(15)16)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGNTIANQVMIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586109
Record name 2-Methoxy-5-(piperidine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168890-58-2
Record name 2-Methoxy-5-(piperidine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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